1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone
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Overview
Description
1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family Quinoxalinones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-3-methylquinoxalin-2-one and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used in peptide synthesis and as a crosslinking agent.
3-(Dimethylamino)-1-propylamine: Utilized in the preparation of surfactants and other pharmacologically active compounds.
Uniqueness
1-(3-(Dimethylamino)propyl)-6-methoxy-3-methyl-2(1H)-quinoxalinone stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Properties
CAS No. |
78155-96-1 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-6-methoxy-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C15H21N3O2/c1-11-15(19)18(9-5-8-17(2)3)14-7-6-12(20-4)10-13(14)16-11/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
UFFMDFBPHSWJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OC)N(C1=O)CCCN(C)C |
Origin of Product |
United States |
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